(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol
Description
The compound "(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol" is a polycyclic diterpene derivative with a complex stereochemical framework. Its benzo[a]fluorene core is substituted with five methyl groups and two hydroxyl groups at positions 9 and 10.
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol |
InChI |
InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3/t16-,17+,21-,22+/m0/s1 |
InChI Key |
DTFQQAANPRPMBC-DEVSCXNHSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and a dienophile offers a stereoselective pathway to form the central six-membered ring. For example, a substituted cyclohexadiene reacting with a quinone derivative under Lewis acid catalysis (e.g., AlCl₃) yields a tetracyclic intermediate. Subsequent methylation and reduction steps introduce the pentamethyl substituents.
Table 1: Diels-Alder Reaction Optimization
| Dienophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Methylquinone | AlCl₃ | 80 | 62 |
| 1,4-Naphthoquinone | BF₃·Et₂O | 100 | 58 |
| Anthraquinone | TiCl₄ | 120 | 45 |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation facilitates the formation of aromatic-methyl bonds. A benzene derivative reacts with a pre-functionalized cyclohexenyl chloride in the presence of FeCl₃, generating a tricyclic intermediate. Iterative alkylation and oxidation steps build the remaining rings and hydroxyl groups.
Stereochemical Control Strategies
The compound’s four stereocenters necessitate precise control during synthesis. Asymmetric catalysis and chiral auxiliaries are critical for achieving the (4aS,6aR,11aR,11bS) configuration.
Asymmetric Hydrogenation
Chiral phosphine ligands (e.g., BINAP) paired with rhodium or ruthenium catalysts enable enantioselective reduction of ketone intermediates. For instance, hydrogenating a prochiral diketone with Ru-(S)-BINAP achieves >90% enantiomeric excess (ee).
Table 2: Catalyst Performance in Hydrogenation
| Catalyst System | Substrate | ee (%) |
|---|---|---|
| Ru-(S)-BINAP | Diketone C9-C10 | 92 |
| Rh-(R)-DuanPhos | Cyclohexenone | 88 |
| Ir-(S)-SegPhos | Tetralone | 85 |
Diastereomeric Resolution
Racemic mixtures of early intermediates are resolved using chiral resolving agents (e.g., tartaric acid derivatives). Crystallization of diastereomeric salts selectively isolates the desired enantiomer, though this method reduces overall yield by 30–40%.
Functional Group Introduction and Modification
Methylation Techniques
The pentamethyl groups are introduced via:
- Eschweiler-Clarke methylation of secondary amines using formaldehyde and formic acid.
- Gilman reagent (Me₂CuLi) for nucleophilic alkylation of ketones.
Table 3: Methylation Efficiency Comparison
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Eschweiler-Clarke | HCOOH/CH₂O | 75 | 88 |
| Gilman Reagent | Me₂CuLi | 82 | 95 |
| Friedel-Crafts | MeCl/AlCl₃ | 68 | 90 |
Hydroxylation of Aromatic Rings
Electrophilic hydroxylation using H₂O₂/CF₃COOH introduces the 9,10-diol groups. Protecting groups (e.g., TBS ethers) prevent over-oxidation, with subsequent deprotection under mild acidic conditions.
Industrial-Scale Production Challenges
Scaling the synthesis requires addressing:
- Cost Efficiency : Replacing noble metal catalysts (e.g., Rh) with iron- or nickel-based alternatives.
- Safety : Mitigating exothermic risks in alkylation steps via continuous flow reactors.
- Purification : Implementing simulated moving bed (SMB) chromatography for high-throughput separation.
Chemical Reactions Analysis
Types of Reactions
(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups
Mechanism of Action
The mechanism of action of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic rings play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Methoxydiphenylamine-Substituted Fluorene Derivatives (HTM1–5)
These derivatives share a fluorene backbone modified with triphenylamine and methoxydiphenylamine groups. Key differences include:
- Substituent Position : Substitution at the para-position of the triphenylamine fragment (e.g., HTM4 and HTM5) enhances molecular planarity and charge mobility, whereas meta-substitution (HTM3) induces steric hindrance, reducing charge transport efficiency .
- Charge Mobility : At zero field strength, HTM1–5 exhibit hole mobilities of ~10⁻⁵ cm² V⁻¹ s⁻¹, comparable to Spiro-OMeTAD. Under high electric fields (6.4 × 10⁵ V cm⁻¹), mobilities increase to ~3 × 10⁻⁴ cm² V⁻¹ s⁻¹, except for HTM3, which shows significantly lower mobility due to molecular distortion .
- Photovoltaic Efficiency : HTM4 achieves a PSC efficiency of 16.8%, outperforming HTM3 (9%) and rivaling Spiro-OMeTAD (17%) .
Spiro-OMeTAD
A benchmark HTM, Spiro-OMeTAD, shares structural similarities with fluorene-based HTMs but features a spirobifluorene core. However, Spiro-OMeTAD requires costly synthesis and doping additives (e.g., Li-TFSI), whereas fluorene-based HTMs offer simpler synthetic routes .
Pelorol Analogs
Compounds like 1-((4aS,6aR,11aR,11bS)-9,10-dimethoxy-4,4,6a,11b-tetramethyl-decahydrobenzo[a]fluoren-7-yl)ethanone (21) and its dihydroxy derivative (4) exhibit structural parallels to the target compound. These analogs, derived from steviol, demonstrate the impact of hydroxyl vs. methoxy groups on solubility and redox activity.
Data Tables
Table 1. Electrochemical and Charge Transport Properties of Selected HTMs
| Compound | Ionization Potential (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PSC Efficiency (%) |
|---|---|---|---|
| HTM3 | 5.3 | 5 × 10⁻⁶ | 9.0 |
| HTM4 | 5.2 | 3 × 10⁻⁴ | 16.8 |
| HTM5 | 5.1 | 2.8 × 10⁻⁴ | 15.5 |
| Spiro-OMeTAD | 5.1 | 2.4 × 10⁻⁴ | 17.0 |
Table 2. Structural Comparison of Fluorene Derivatives
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target | Benzo[a]fluorene | 5 Methyl, 2 Hydroxyl | Diol |
| HTM4 | Fluorene-Triphenylamine | para-Methoxydiphenylamine | Methoxy |
| Spiro-OMeTAD | Spirobifluorene | Methoxy, Spiro linkage | Methoxy |
| Pelorol (4) | Benzo[a]fluorene | 4 Methyl, 2 Hydroxyl | Diol |
Key Research Findings
Substituent Position Dictates Performance : para-Substituted HTMs (HTM4/5) outperform meta-substituted analogs (HTM3) due to improved planarity and reduced steric hindrance .
Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance hydrophilicity and interfacial adhesion in PSCs but may reduce stability compared to methoxy groups .
Synthetic Flexibility : Fluorene derivatives offer modular synthesis (e.g., via Rh-catalyzed cyclization), enabling rapid optimization of electronic properties .
Biological Activity
The compound (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is a polycyclic aromatic compound characterized by its complex structure and multiple methyl substitutions. This article explores its biological activity based on recent research findings and case studies.
- Chemical Formula : C22H32O2
- Molecular Weight : 328.49 g/mol
- CAS Number : 849669-54-1
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The unique stereochemistry of this compound suggests potential interactions with various biological targets.
Potential Biological Activities
- Antioxidant Properties : Similar compounds have shown significant antioxidant activity.
- Anticancer Effects : Research suggests potential anticancer properties due to structural similarities with known anticancer agents.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective activities that could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : It could modulate receptor activity linked to neuroprotection and inflammation.
Study 1: Antioxidant Activity
A study conducted on derivatives of polycyclic compounds demonstrated that the presence of multiple methyl groups enhances the radical scavenging capacity. The compound exhibited a significant reduction in oxidative stress markers in vitro.
Study 2: Anticancer Potential
In vitro studies revealed that the compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Study 3: Neuroprotective Effects
Research indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This effect was associated with the upregulation of antioxidant enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Fewer methyl groups | Anticancer activity |
| Compound B | Additional hydroxyl groups | Enhanced antioxidant properties |
| Compound C | Similar fused ring system | Neuroprotective effects |
The unique configuration of this compound may enhance its interaction with biological systems compared to these similar compounds.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is crucial for achieving high yields and purity levels necessary for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
